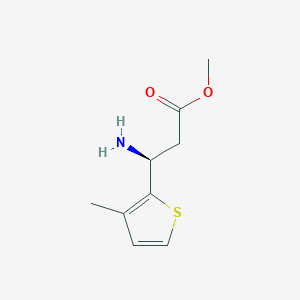

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate

Description

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an amino group attached to a propanoate moiety

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |

InChI Key |

MWUPULFXWPZBGU-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(SC=C1)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC1=C(SC=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another approach involves the Gewald reaction, which is a multi-component reaction that synthesizes thiophene derivatives from ketones, α-cyanoesters, and elemental sulfur . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. Reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid: Similar structure but lacks the methyl ester group.

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate: Similar structure but differs in the stereochemistry of the amino group.

Uniqueness

Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene ring and an amino acid derivative makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl (S)-3-amino-3-(3-methylthiophen-2-yl)propanoate is an organic compound with significant biological activity, primarily due to its unique structural features derived from the thiophene ring and amino group. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | MWUPULFXWPZBGU-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interactions at the molecular level:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.

- π-π Interactions: The thiophene ring allows for π-π stacking interactions, which can enhance binding affinity and specificity towards biological targets.

These interactions can modulate several biological pathways, including enzyme inhibition and receptor binding, contributing to its potential therapeutic effects.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various pathogens, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Effects: Preliminary research suggests that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been shown to affect the activity of key kinases involved in cancer progression.

- Neuroprotective Potential: The compound's ability to modulate neurotransmitter systems may provide neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

-

Antimicrobial Activity Study:

- A study tested the compound against a range of bacterial strains, demonstrating significant inhibition zones compared to control groups. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .

-

Cytotoxicity Assay:

- In vitro assays on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, particularly in breast and colon cancer cells. The compound was found to induce apoptosis through activation of caspase pathways .

-

Neuroprotective Effects:

- Research involving animal models of neurodegeneration showed that treatment with this compound led to improved cognitive functions and reduced neuronal loss, suggesting its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.